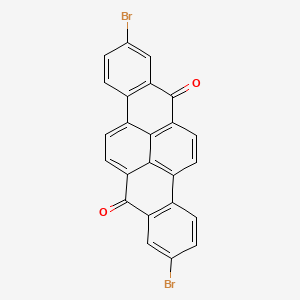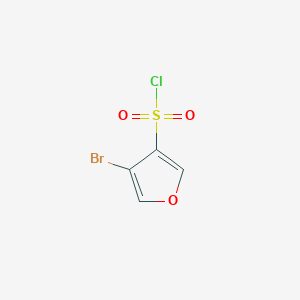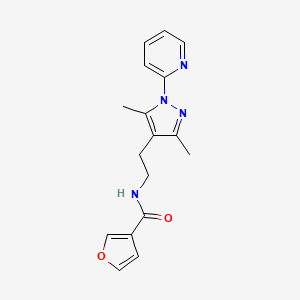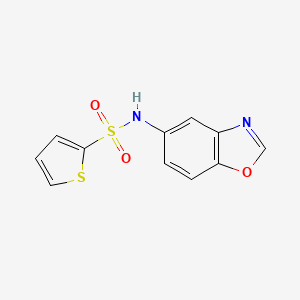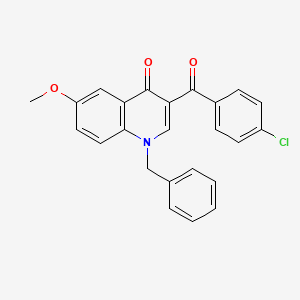![molecular formula C19H14BrN3OS2 B2466056 N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide CAS No. 921519-76-8](/img/structure/B2466056.png)
N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C19H14BrN3OS2 and its molecular weight is 444.37. The purity is usually 95%.
BenchChem offers high-quality N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Some derivatives of N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide have shown promising antimicrobial activity. The synthesis of such compounds involves reactions with different nitrogen-based nucleophiles and has resulted in the development of compounds with significant activity against various microbial strains (Fahim & Ismael, 2019).
Antitumor and Anticancer Properties
- Research into the antitumor properties of N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide derivatives has been significant. Studies have shown that these compounds, particularly those incorporating heterocyclic derivatives like thiophene, thiazole, and pyrazole, exhibit high inhibitory effects in vitro against various human cancer cell lines, including breast adenocarcinoma, lung cancer, and CNS cancer (Shams et al., 2010). Additionally, other studies have shown that certain derivatives can inhibit Src kinase, which is linked to cancer cell proliferation (Fallah-Tafti et al., 2011).
Metabolic Stability Improvement in Medicinal Chemistry
- In the realm of medicinal chemistry, derivatives of N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide have been investigated to improve metabolic stability. For instance, research has focused on developing 6,5-heterocyclic analogues to reduce deacetylation in metabolic processes, enhancing the therapeutic potential of these compounds (Stec et al., 2011).
Heterocyclic Synthesis
- The compound has also been used in the synthesis of various heterocyclic compounds. For example, reactions involving 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have led to the creation of novel heterocyclic derivatives, including those with thiazole, pyrazole, and pyridine rings. These synthesized compounds have demonstrated significant biological activities, including antimicrobial properties (Shams et al., 2011).
Optoelectronic Properties
- Research into the optoelectronic properties of thiazole-based polythiophenes has utilized derivatives of N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide. Such studies are essential in the development of materials for electronic applications (Camurlu & Guven, 2015).
Urease Inhibition
- In the field of biochemistry, some N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been synthesized and found to exhibit significant urease inhibition, which is crucial for certain medical and agricultural applications (Gull et al., 2016).
Propiedades
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS2/c20-13-6-7-16-17(10-13)26-19(22-16)23(12-14-4-1-2-8-21-14)18(24)11-15-5-3-9-25-15/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPIFHHXNSYISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2465973.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2465976.png)
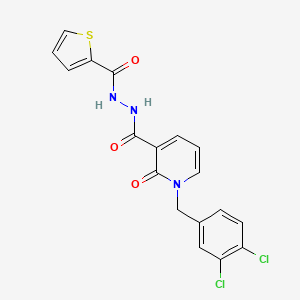
![N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2465982.png)
![(E)-2-Cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2465984.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2465985.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2465988.png)
